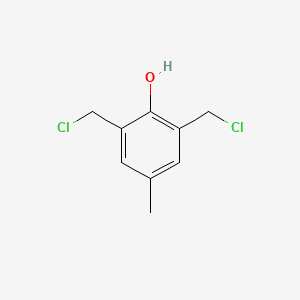

2,6-Bis(chloromethyl)-4-methylphenol

Description

Significance as a Versatile Synthetic Building Block

The utility of 2,6-Bis(chloromethyl)-4-methylphenol as a synthetic building block stems from the strategic placement of its reactive sites. The two chloromethyl groups can react independently or in concert to form a diverse range of chemical structures. This dual functionality allows for the construction of linear polymers, macrocycles, and other complex architectures.

Its ability to react with various nucleophiles, such as amines, thiols, and phenols, enables the introduction of different functionalities, thereby tuning the properties of the resulting molecules. This versatility has made it a favored starting material in fields ranging from supramolecular chemistry to polymer science.

Historical Context of its Application in Organic Synthesis

The application of phenol-formaldehyde derivatives in synthesis has a rich history, dating back to the pioneering work on Bakelite and other phenolic resins. The controlled synthesis of specific cyclic oligomers from phenols and formaldehyde, which laid the groundwork for calixarene (B151959) chemistry, was a significant development. While the precise first synthesis of 2,6-Bis(chloromethyl)-4-methylphenol is not prominently documented in readily available historical accounts, its use emerged from the broader understanding and exploration of phenol-formaldehyde chemistry. The development of methods to create defined building blocks like 2,6-bis(hydroxymethyl)-p-cresol (B160597) was a crucial step that enabled the synthesis and subsequent application of its chlorinated derivative. The recognition of the synthetic potential of the reactive chloromethyl groups for constructing larger, well-defined molecular structures marked a key advancement in its application.

Overview of Key Research Domains

The unique reactivity of 2,6-Bis(chloromethyl)-4-methylphenol has led to its application in several key research domains:

Macrocyclic Chemistry: It is a fundamental building block in the synthesis of calixarenes and other macrocycles. These bowl-shaped molecules have applications in host-guest chemistry, sensing, and catalysis.

Polymer Chemistry: The bifunctional nature of the molecule allows it to act as a crosslinking agent, enhancing the thermal and mechanical properties of polymers. It is also used to functionalize existing polymers, introducing new properties. mdpi.com

Materials Science: The incorporation of this phenolic unit into larger structures can impart antioxidant or other desirable properties to materials.

Organic Synthesis: It serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, including dendrimers and other highly branched structures. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(chloromethyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSAOAJCGJSAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CCl)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207332 | |

| Record name | Mesitol, alpha(sup 2),alpha(sup 6)-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5862-32-8 | |

| Record name | 2,6-Bis(chloromethyl)-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5862-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitol, alpha(sup 2),alpha(sup 6)-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC85480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesitol, alpha(sup 2),alpha(sup 6)-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(chloromethyl)-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Bis Chloromethyl 4 Methylphenol

Preparation Routes from Phenolic Precursors

The preparation of 2,6-bis(chloromethyl)-4-methylphenol relies on the reactivity of the aromatic ring of p-cresol (B1678582) and its derivatives. The hydroxyl and methyl groups on the ring direct electrophilic substitution to the ortho positions, enabling the introduction of functional groups.

Synthesis from 2,6-Bis(hydroxymethyl)-4-methylphenol

One major synthetic route begins with 2,6-bis(hydroxymethyl)-4-methylphenol, also known as 2,6-dimethylol-p-cresol. This approach involves a two-step process: first, the hydroxymethylation of p-cresol to form the diol intermediate, and second, the conversion of the hydroxymethyl groups to chloromethyl groups.

The conversion of the benzylic alcohol groups in 2,6-bis(hydroxymethyl)-4-methylphenol to the corresponding chlorides is effectively carried out using thionyl chloride (SOCl₂). This reaction is a standard method for transforming alcohols into alkyl chlorides. mdpi.com The reaction mechanism involves the alcohol's oxygen atom attacking the sulfur atom of thionyl chloride, which forms a chlorosulfite intermediate. This intermediate is a good leaving group, facilitating nucleophilic attack by a chloride ion. google.com

The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. Depending on the reaction conditions, particularly the presence or absence of a base like pyridine (B92270), the substitution can proceed through different mechanisms, such as SN2 (inversion of configuration) or SNi (retention of configuration). mdpi.com

Optimizing the yield and purity of 2,6-bis(chloromethyl)-4-methylphenol from its diol precursor requires careful control of several reaction parameters. While specific optimization studies for this exact substrate are not extensively detailed in the surveyed literature, general principles for the chlorination of benzylic alcohols with thionyl chloride can be applied.

Key parameters for optimization include:

Temperature: These reactions are often performed at moderate temperatures, with cooling sometimes necessary to control the initial exothermic reaction, followed by heating to ensure completion.

Stoichiometry: A slight excess of thionyl chloride is typically used to ensure full conversion of both hydroxymethyl groups. Molar ratios of thionyl chloride to the alcohol's hydroxyl groups can range from 0.9 to 5, with a range of 1 to 1.2 often being preferred. researchgate.net

Solvent: The reaction is commonly conducted in an inert solvent, such as dichloromethane or toluene, to control the reaction rate and facilitate handling.

Catalysts: While often not necessary, catalysts can be employed. For instance, processes using catalytic amounts of triarylphosphine oxide have been developed for the chlorination of alcohols with thionyl chloride. researchgate.net The use of a base, such as pyridine, can also influence the reaction by neutralizing the HCl byproduct, although it also changes the reaction mechanism. mdpi.com

| Parameter | Condition | Rationale |

| Reagent | Thionyl Chloride (SOCl₂) | Efficiently converts alcohols to chlorides with gaseous byproducts. |

| Temperature | 20-200°C (General Range) researchgate.net | To control reaction rate and prevent side reactions. |

| Solvent | Inert solvents (e.g., Dichloromethane) | Provides a medium for the reaction and helps control temperature. |

| Catalyst | Triarylphosphine oxide (optional) researchgate.net | Can be used to facilitate the reaction in catalytic amounts. |

Synthesis from p-Cresol via Formaldehyde and HCl

A more direct route to 2,6-bis(chloromethyl)-4-methylphenol is the direct chloromethylation of p-cresol. This is typically achieved through the Blanc-Quelet reaction, which involves treating an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. researchgate.netbeilstein-journals.org This method introduces the chloromethyl group in a single step.

A reliable synthetic method based on this methodology has been developed for upgrading bio-based phenols into valuable benzyl chlorides. researchgate.net For p-cresol, the reaction introduces chloromethyl groups at the two available ortho positions. A specific protocol involves reacting p-cresol with paraformaldehyde (a source of formaldehyde) and concentrated hydrochloric acid in a solvent like dichloromethane at room temperature. researchgate.net

| Reactant | Stoichiometry (eq.) | Role |

| p-Cresol | 1.0 | Aromatic Substrate |

| Paraformaldehyde | 2.2 | Source of CH₂O |

| 37% Hydrochloric Acid | 16.0 | Acid Catalyst & Chlorine Source |

| Dichloromethane | - | Solvent |

Data sourced from a study on the chloromethylation of p-cresol. researchgate.net

The mechanism of the Blanc-Quelet reaction is understood to proceed through an initial hydroxymethylation of the aromatic ring, followed by the conversion of the resulting benzyl alcohol to the benzyl chloride. researchgate.net Separately, the formation of hydroxymethylated phenols is a well-established reaction, often carried out under basic conditions. In this context, a base, such as sodium hydroxide, catalyzes the reaction between a phenol (B47542) and formaldehyde to produce hydroxymethylphenols. While the one-pot Blanc reaction is conducted under acidic conditions, the concept of hydroxymethylation as a key step is central. The acidic environment protonates the formaldehyde, making it a potent electrophile that attacks the electron-rich p-cresol ring. researchgate.net

In the direct synthesis from p-cresol, the hydroxymethyl intermediate formed in situ is not isolated. The acidic and chloride-rich environment of the Blanc-Quelet reaction conditions ensures its immediate conversion to the chloromethyl group. researchgate.net The protocol for the dichloromethylation of p-cresol involves stirring the substrate with paraformaldehyde and a large excess of concentrated hydrochloric acid over several hours. researchgate.net This one-pot procedure provides a direct and efficient pathway to 2,6-bis(chloromethyl)-4-methylphenol.

Novel and Green Synthesis Approaches

In the pursuit of more environmentally benign and efficient chemical processes, research has explored novel approaches to the synthesis of 2,6-Bis(chloromethyl)-4-methylphenol, moving beyond traditional methods. A significant advancement is the application of Phase Transfer Catalysis (PTC) in aqueous media. researchgate.net

One such innovative method employs a catalytic system composed of zinc chloride, acetic acid, sulfuric acid, and polyethylene glycol (PEG-800) in an aqueous environment. researchgate.net This approach is noteworthy as p-cresol demonstrates a strong inclination for dichloromethylation under these conditions, leading to the desired product. researchgate.net The use of phase transfer catalysts facilitates the reaction between reactants present in different phases (e.g., an aqueous phase and an organic phase), often leading to higher yields and milder reaction conditions compared to conventional methods. The use of quaternary ammonium (B1175870) salts has also been reported to improve the selectivity and yield of chloromethylation reactions. google.com These PTC methods represent a greener alternative by potentially reducing the need for volatile organic solvents and allowing for easier catalyst recycling. researchgate.net

The classic Blanc-Quelet chloromethylation reaction, which utilizes formaldehyde and hydrochloric acid with an acid catalyst, serves as a baseline for these advancements. google.comresearchgate.net While effective, this traditional method can require harsh conditions and may generate significant waste streams, prompting the development of the more sustainable PTC-based approaches. google.com

Influence of Reaction Parameters on Synthesis Efficiency and Purity

The efficiency of the synthesis and the purity of the resulting 2,6-Bis(chloromethyl)-4-methylphenol are critically dependent on several reaction parameters. The optimization of these parameters is essential for maximizing yield and minimizing the formation of by-products. Key factors include the choice of catalyst, solvent system, temperature, and reactant concentrations.

In phase transfer catalysis systems, the specific components of the catalytic system have a pronounced effect. For instance, the choice of the phase transfer catalyst itself is crucial. Studies have shown that varying the molecular weight of polyethylene glycol (PEG) can impact the conversion rate.

Table 1: Influence of PEG Type on Toluene Conversion

| Entry | Catalyst | Conversion (%) |

| 1 | PEG-200 | 74 |

| 2 | PEG-400 | 76 |

| 3 | PEG-600 | 79 |

| 4 | PEG-800 | 92 |

| Data derived from a study on the chloromethylation of toluene under similar PTC conditions, illustrating the effect of the catalyst type. researchgate.net |

The concentration of acid catalysts, such as sulfuric acid, also plays a pivotal role. An optimal concentration can significantly enhance the reaction rate, but excessive concentrations may lead to undesirable side reactions or a decrease in catalytic activity. researchgate.net

Table 2: Effect of Sulfuric Acid Concentration on Chloromethylation

| H₂SO₄ Concentration (%) | Conversion (%) |

| 30 | Low (unspecified) |

| 40 | Increased |

| 50 | Maximum |

| >50 | Decreased |

| General trend observed in the chloromethylation of toluene under PTC conditions. researchgate.net |

Similarly, the amount of co-solvents or additives like acetic acid can influence the reaction. Acetic acid can enhance the solubility of reactants, such as paraformaldehyde, thereby promoting better contact between the reacting species and increasing the conversion rate up to an optimal volume ratio. researchgate.net

Reactivity and Reaction Pathways of 2,6 Bis Chloromethyl 4 Methylphenol

Nucleophilic Substitution Reactions

The presence of two chloromethyl groups makes 2,6-bis(chloromethyl)-4-methylphenol highly susceptible to nucleophilic substitution reactions. These reactions are central to its application as a building block in organic synthesis.

Reactivity of Chloromethyl Groups

The chloromethyl groups in 2,6-bis(chloromethyl)-4-methylphenol are primary benzylic halides. The carbon-chlorine bond is polarized, rendering the benzylic carbon atom electrophilic and a prime target for nucleophiles. These groups readily undergo nucleophilic substitution, typically via an SN2 mechanism, which involves a backside attack by the nucleophile, leading to the displacement of the chloride ion. The reactivity is comparable to that of other primary alkyl halides, though potentially enhanced by the adjacent aromatic ring.

Intermolecular Substitution Pathways

The chloromethyl groups can react with a wide range of nucleophiles in intermolecular substitution reactions. For instance, reaction with amines leads to the formation of the corresponding aminomethyl derivatives. However, a common challenge in these reactions is multiple substitution, where the initially formed primary or secondary amine can act as a nucleophile itself, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. savemyexams.comchemguide.co.uk Using a large excess of the amine nucleophile can favor the formation of the primary amine product. savemyexams.com To achieve more controlled substitution, the Gabriel synthesis, employing the phthalimide (B116566) anion as a nitrogen nucleophile, can be utilized to form primary amines specifically. libretexts.org

Another important intermolecular substitution pathway is etherification, where alcohols or other phenols act as nucleophiles to displace the chloride, forming ether linkages. This reaction is fundamental to the use of 2,6-bis(chloromethyl)-4-methylphenol in polymer synthesis.

| Nucleophile | Reaction Type | Product Type | Notes |

|---|---|---|---|

| Ammonia (B1221849) (NH3) | Amination | 2,6-Bis(aminomethyl)-4-methylphenol | Excess ammonia is typically used to minimize over-alkylation. savemyexams.com |

| Primary/Secondary Amines (RNH2, R2NH) | Amination | Substituted aminomethylphenols | Prone to the formation of complex mixtures of products. chemguide.co.uk |

| Potassium Phthalimide | Gabriel Synthesis | 2,6-Bis(phthalimidomethyl)-4-methylphenol | Allows for the controlled synthesis of the primary diamine after a subsequent hydrolysis step. libretexts.org |

| Alcohols/Phenols (ROH/ArOH) | Etherification | 2,6-Bis(alkoxymethyl)-4-methylphenol or 2,6-Bis(aryloxymethyl)-4-methylphenol | Forms the basis for creating cross-linked polymers and other complex structures. |

Intramolecular Cyclization Reactions

2,6-Bis(chloromethyl)-4-methylphenol is a key precursor in the synthesis of calixarenes, which are macrocyclic compounds formed from phenolic units linked by methylene (B1212753) bridges. niscpr.res.in The synthesis typically involves a base-catalyzed condensation reaction. Under high-dilution conditions, which favor intramolecular reactions, the phenolic hydroxyl group of one molecule can attack a chloromethyl group on another, leading to the formation of cyclic oligomers. nih.gov The size of the resulting calixarene (B151959) ring (e.g., calix nih.govarene, calix niscpr.res.inarene) can be controlled by adjusting the reaction conditions, such as the choice of base and solvent. lookchem.comresearchgate.net This process involves a series of intermolecular and intramolecular nucleophilic substitution steps to build the macrocyclic structure.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2,6-bis(chloromethyl)-4-methylphenol is activated towards electrophilic aromatic substitution by the electron-donating phenolic hydroxyl (-OH) and methyl (-CH3) groups. Both are ortho-, para-directing. However, the positions ortho to the hydroxyl group are already substituted with chloromethyl groups, and the para position is occupied by the methyl group. The chloromethyl groups are weakly deactivating.

Given that the most activated positions are already substituted, further electrophilic attack on the remaining free meta positions (relative to the hydroxyl group) is generally difficult. Furthermore, phenols are highly reactive substrates that can undergo uncontrolled reactions, such as oxidation or polymerization, under the acidic conditions often required for electrophilic aromatic substitution. wikipedia.org Consequently, electrophilic aromatic substitution reactions on 2,6-bis(chloromethyl)-4-methylphenol are not a common synthetic route.

Oxidative and Reductive Transformations

The functional groups of 2,6-bis(chloromethyl)-4-methylphenol can undergo various oxidative and reductive transformations.

The chloromethyl groups can be oxidized to the corresponding aldehydes (2,6-diformyl-4-methylphenol) or carboxylic acids (4-methyl-2,6-phenoldicarboxylic acid) using appropriate oxidizing agents. The methyl group at the para position is also susceptible to oxidation, potentially yielding a carboxylic acid, similar to the oxidation of p-cresol (B1678582) to p-hydroxybenzaldehyde. niscpr.res.in

Conversely, the chloromethyl groups can be reduced to methyl groups, yielding 2,4,6-trimethylphenol (B147578) (mesitol). This can be achieved through catalytic hydrogenation or with other reducing agents. The precursor, 2,6-bis(hydroxymethyl)-p-cresol (B160597), has been shown to be reduced to 2,4,6-trimethylphenol under catalytic hydrogenation conditions. sigmaaldrich.com

| Reaction Type | Functional Group Transformed | Product Functional Group | Potential Reagents |

|---|---|---|---|

| Oxidation | -CH2Cl | -CHO (Formyl) | Mild oxidizing agents (e.g., Sommelet reaction, Kornblum oxidation) |

| Oxidation | -CH2Cl | -COOH (Carboxyl) | Strong oxidizing agents (e.g., KMnO4, H2CrO4) |

| Oxidation | -CH3 | -COOH (Carboxyl) | Strong oxidizing agents |

| Reduction | -CH2Cl | -CH3 (Methyl) | Catalytic hydrogenation (e.g., H2/Pd), LiAlH4 |

Polymerization Mechanisms Involving 2,6-Bis(chloromethyl)-4-methylphenol

The bifunctional nature of 2,6-bis(chloromethyl)-4-methylphenol makes it a valuable monomer for polymerization reactions. It can participate in step-growth condensation polymerizations where the chloromethyl groups react with nucleophiles on other monomers. For example, reaction with a bisphenol under basic conditions would lead to the formation of a polyether.

This monomer can also be incorporated into poly(phenylene oxide) (PPO) resins. uc.eduwikipedia.org PPO is typically synthesized through the oxidative coupling polymerization of 2,6-disubstituted phenols, such as 2,6-dimethylphenol. uc.edumdpi.com 2,6-Bis(chloromethyl)-4-methylphenol can be used as a comonomer or a cross-linking agent in such polymerizations. The phenolic hydroxyl group can participate in the oxidative coupling, while the chloromethyl groups provide sites for subsequent cross-linking reactions, thereby modifying the properties of the final polymer, such as its thermal stability and solvent resistance. The polymerization mechanism can proceed through radical or ionic pathways depending on the catalyst system and reaction conditions employed. uc.eduresearchgate.net

Table of Mentioned Compounds

| Common Name | IUPAC Name |

|---|---|

| 2,6-Bis(chloromethyl)-4-methylphenol | 2,6-Bis(chloromethyl)-4-methylphenol |

| 2,6-bis(chloromethyl)-p-cresol | 2,6-Bis(chloromethyl)-4-methylphenol |

| Ammonia | Azane |

| 2,6-Bis(aminomethyl)-4-methylphenol | 2,6-Bis(aminomethyl)-4-methylphenol |

| Potassium Phthalimide | Potassium 1,3-dioxoisoindolin-2-ide |

| 2,6-Bis(phthalimidomethyl)-4-methylphenol | 2,6-Bis((1,3-dioxoisoindolin-2-yl)methyl)-4-methylphenol |

| Calixarene | (Varies based on size and substituents) |

| 2,6-diformyl-4-methylphenol | 2,6-Diformyl-4-methylphenol |

| 4-methyl-2,6-phenoldicarboxylic acid | 5-Hydroxy-3-methylisophthalic acid |

| p-Cresol | 4-Methylphenol |

| p-Hydroxybenzaldehyde | 4-Hydroxybenzaldehyde |

| 2,4,6-Trimethylphenol (Mesitol) | 2,4,6-Trimethylphenol |

| 2,6-bis(hydroxymethyl)-p-cresol | 2,6-Bis(hydroxymethyl)-4-methylphenol |

| Poly(phenylene oxide) (PPO) | Poly(oxy-1,4-phenylene) |

| 2,6-Dimethylphenol | 2,6-Dimethylphenol |

Derivatization Strategies and Functionalization

Amine-Based Functionalization

The introduction of different functional groups via amine substitution allows for the fine-tuning of the electronic and steric properties of the resulting ligands. This has enabled the synthesis of ligands with specific donor sets, tailored for complexing a variety of metal ions.

The incorporation of ether functionalities into the ligand framework can be achieved by reacting 2,6-Bis(chloromethyl)-4-methylphenol with amines bearing ether groups. A notable example is the synthesis of 2,6-bis((bis(2-methoxyethyl)amino)methyl)-4-methylphenol (HL1). nih.gov This ligand is prepared through the reaction of 2,6-Bis(chloromethyl)-4-methylphenol with bis(2-methoxyethyl)amine. The resulting ligand possesses a combination of nitrogen and ether oxygen donor atoms, making it an effective chelator for various metal ions. Such ligands have been instrumental in the preparation of dinuclear metal complexes, where the ether groups can participate in coordinating to the metal centers, thereby influencing the geometry and reactivity of the resulting complex. nih.gov

Table 1: Synthesis of an Ether-Containing Polydentate Ligand

| Precursor | Reagent | Resulting Ligand | Donor Atoms |

|---|

In a similar fashion, ligands featuring hydroxyl or alkoxide donors can be synthesized. The reaction of 2,6-Bis(chloromethyl)-4-methylphenol with bis(2-hydroxyethyl)amine yields 2,6-bis((bis(2-hydroxyethyl)amino)methyl)-4-methylphenol (HL2). nih.gov The hydroxyl groups in this ligand can be deprotonated to form alkoxide donors, which are known to be effective bridging groups in polynuclear metal complexes. The presence of these hard donor atoms makes such ligands particularly suitable for complexing hard metal ions. The comparison between ligands with ether donors (like HL1) and those with alkoxide donors (like HL2) has provided valuable insights into the role of the nucleophilicity of the donor atoms in processes such as the hydrolysis of phosphate (B84403) esters. nih.gov

Table 2: Synthesis of a Hydroxide-Containing Polydentate Ligand

| Precursor | Reagent | Resulting Ligand | Potential Donor Atoms |

|---|

The substituent at the para-position of the phenol (B47542) ring plays a crucial role in determining the electronic properties of the resulting ligand and its metal complexes. By starting with analogues of 2,6-bis(chloromethyl)phenol with different para-substituents (e.g., H, Br, CH₃, t-Bu), a series of related ligands can be synthesized. nih.govsigmaaldrich.com For instance, the synthesis of 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxides has been achieved from 4-substituted-2,6-bis(chloromethyl)phenols. sigmaaldrich.com The electronic nature of the para-substituent (electron-donating or electron-withdrawing) can influence the electron density on the phenolic oxygen and, consequently, the coordination properties of the ligand. These modifications have been shown to affect the structural and photophysical properties of the corresponding metal complexes. nih.gov

Table 3: Examples of Para-Substituted Phenol Precursors for Ligand Synthesis

| Para-Substituent (R) in 4-R-2,6-bis(chloromethyl)phenol | Resulting Ligand Family |

|---|---|

| H, Br, CH₃, t-Bu | 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxides |

The difunctional nature of 2,6-Bis(chloromethyl)-4-methylphenol also makes it a valuable building block for the synthesis of macrocyclic compounds. These reactions typically involve condensation with a difunctional amine, leading to the formation of a large ring structure.

Scientific literature accessible through the conducted searches does not provide specific examples or methods for the synthesis of hexahomotriazacalix sigmaaldrich.comarenes originating from 2,6-Bis(chloromethyl)-4-methylphenol. While the formation of various calixarenes from related phenolic compounds like 2,6-bis(hydroxymethyl)-p-cresol (B160597) is well-documented, the direct synthesis of this specific class of macrocycles from the chloromethyl derivative could not be substantiated from the available data.

Formation of Macrocyclic Compounds

Phosphorus-Based Functionalization

The introduction of phosphorus-containing moieties onto the 2,6-Bis(chloromethyl)-4-methylphenol scaffold leads to the creation of ligands with applications in coordination chemistry and catalysis.

The Arbusov reaction is a cornerstone method for forming carbon-phosphorus bonds. In the case of 2,6-Bis(chloromethyl)-4-methylphenol, its two chloromethyl groups serve as electrophiles in reactions with phosphites. Specifically, the reaction with ethyl diphenylphosphinite (Ph₂POEt) leads to the formation of 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxides. nih.govresearchgate.net This reaction effectively replaces both chlorine atoms with diphenylphosphinoyl (-P(O)Ph₂) groups, yielding a tridentate ligand precursor. nih.govresearchgate.net

Table 1: Arbusov Reaction for Phosphinoyl Derivative Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

The product from the Arbusov reaction, 2,6-Bis(diphenylphosphinoylmethyl)-4-methylphenol, is a notable phosphine (B1218219) oxide ligand. nih.govresearchgate.net Phosphine ligands and their oxides are a critical class of compounds in organometallic chemistry, valued for their ability to stabilize metal centers and influence the catalytic activity and selectivity of chemical reactions. tcichemicals.comsigmaaldrich.com The electronic properties and steric bulk of these ligands can be fine-tuned to optimize catalytic cycles. tcichemicals.com

The synthesized 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxides have been characterized spectroscopically and their coordination chemistry with lanthanide nitrates has been explored. nih.govresearchgate.net These ligands have been shown to act as neutral tridentate chelates in complexes with erbium and neodymium. nih.govresearchgate.net

Further reduction of the phosphine oxides can yield the corresponding phosphine ligands, which are themselves highly valuable in catalysis. However, the phosphine oxide derivatives are often used directly as ligands, coordinating to metal ions through the phosphoryl oxygen atoms.

Table 2: Synthesized Phosphorus-Based Ligands

| Ligand Name | Ligand Type | Precursor Compound | Key Feature | Reference |

|---|

Sulfur-Based Functionalization

The reactivity of the chloromethyl groups also allows for the facile introduction of sulfur-containing functional groups, leading to thioether-based ligands.

Thioether-containing ligands are synthesized by the nucleophilic substitution of the chloride ions in 2,6-Bis(chloromethyl)-4-methylphenol with a thiol-containing nucleophile (thiolate). The reaction with a simple alkanethiol, for instance, would yield a bis(alkylthiomethyl)phenol.

More complex and structurally interesting ligands can be formed by reacting 2,6-Bis(chloromethyl)-4-methylphenol with dithiols. This reaction can lead to the formation of macrocyclic thioethers, where the dithiol bridges the two chloromethyl positions. The choice of dithiol (e.g., length and rigidity of the carbon chain separating the two thiol groups) allows for control over the size and conformation of the resulting macrocycle. These thioether-containing macrocycles and pincer ligands are of interest for their ability to coordinate with soft metal ions. The combination of a hard phenolate (B1203915) donor with soft thioether donors creates a ligand with a distinct coordination environment suitable for various catalytic applications. nih.gov The formation of thioether bonds via the reaction of a chloromethyl group with a thiol is a robust and widely used strategy in the synthesis of such ligands and macrocyclic peptides. nih.gov

Table 3: Table of Compounds

| Compound Name |

|---|

| 2,6-Bis(chloromethyl)-4-methylphenol |

| 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxides |

| Ethyl diphenylphosphinite |

| 2,6-Bis(diphenylphosphinoylmethyl)-4-methylphenol |

| Erbium |

Incorporation into Polymeric Architectures

The bifunctional nature of 2,6-Bis(chloromethyl)-4-methylphenol makes it a valuable component in polymer chemistry, where it can act as a monomer, a crosslinking agent, or a precursor for functional polymers. mdpi.com

Role as a Monomer or Crosslinker in Polymer Synthesis

With two reactive chloromethyl groups, 2,6-Bis(chloromethyl)-4-methylphenol can function as an A₂-type monomer in step-growth polymerization. It can undergo polycondensation with various B₂-type comonomers, such as bisphenols, dithiols, or diamines, to yield a range of polymers. For instance, reaction with a bisphenol like Bisphenol A in the presence of a base would lead to the formation of a polyether.

Furthermore, this compound is an effective crosslinking agent. In Friedel-Crafts alkylation reactions, the chloromethyl groups can react with aromatic rings on existing polymer chains (such as polystyrene), forming stable methylene (B1212753) bridges between them. bohrium.com This process creates a three-dimensional, insoluble polymer network. Such hypercrosslinked polymers are noted for their high surface area and stability. bohrium.com The phenolic hydroxyl group can also participate in polymerization, potentially leading to more complex, branched, or hyperbranched architectures.

Preparation of Ionic Polymers

Ionic polymers, or polyelectrolytes, can be readily prepared from polymers containing the 2,6-bis(chloromethyl)-4-methylphenyl moiety. The most common strategy is a post-polymerization modification involving quaternization. nih.gov

The process begins with the synthesis of a polymer that incorporates 2,6-Bis(chloromethyl)-4-methylphenol, or a similar chloromethylated monomer like 4-chloromethyl styrene. researchgate.netresearchgate.net The resulting polymer possesses pendant chloromethyl groups. These groups are then reacted with a tertiary amine, such as trimethylamine (B31210) (TMA) or triethylamine (B128534) (TEA), or a tertiary phosphine. nih.govnih.gov This nucleophilic substitution reaction attaches a quaternary ammonium (B1175870) or phosphonium (B103445) salt to the polymer backbone, introducing a permanent positive charge. nih.govnih.gov

This quaternization transforms the neutral polymer into a polycation, a type of ionic polymer. researchgate.net These materials are of interest for applications such as anion-exchange membranes, flocculants, and biocides. nih.goved.ac.uk The degree of functionalization and the nature of the amine used for quaternization can be varied to control properties like ion exchange capacity and hydrophilicity. nih.govresearchgate.net

Table 2: Polymer Architectures from Chloromethylated Precursors This table summarizes polymer types synthesized using monomers analogous to 2,6-Bis(chloromethyl)-4-methylphenol, illustrating its potential applications.

| Polymer Type | Synthetic Strategy | Key Feature | Reference |

|---|---|---|---|

| Polyethers | Polycondensation with bisphenols | Formation of ether linkages in the polymer backbone. | researchgate.net |

| Cross-linked Polystyrene | Friedel-Crafts alkylation of polystyrene | Acts as a crosslinker to form a rigid network. | bohrium.com |

| Anionic Polyelectrolytes | Polymerization followed by quaternization with tertiary amines | Contains cationic quaternary ammonium groups. | nih.govnih.gov |

| Graft Copolymers | "Grafting-from" or "grafting-onto" methods using the chloromethyl site | Side chains with different chemical nature attached to the main backbone. | acs.org |

Functionalization of Polymer Networks

The chloromethyl groups introduced into a polymer network by 2,6-Bis(chloromethyl)-4-methylphenol are highly versatile handles for post-polymerization modification. nih.govnih.gov This approach allows for the creation of a single precursor polymer network which can then be diversified into a library of functional materials by reacting the pendant chloromethyl groups. researchgate.netrsc.org

The high reactivity of the benzylic chloride allows for efficient conversion to a multitude of other functional groups under mild conditions. nih.gov Key examples of such transformations include:

Azidation: Reaction with sodium azide (B81097) (NaN₃) converts the chloromethyl groups to azidomethyl groups. researchgate.net These azide-functionalized polymers are valuable intermediates for "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, enabling the attachment of a vast array of molecules.

Amination: Reaction with primary or secondary amines can introduce amino functionalities, which can alter the polarity, basicity, and chelating properties of the polymer network. bohrium.com

Esterification/Etherification: Reaction with carboxylates or alkoxides can introduce ester or ether linkages, respectively, allowing for fine-tuning of properties like solubility and thermal behavior.

This strategy of post-polymerization modification is powerful because it separates the challenges of polymer network formation from the introduction of sensitive or reactive functional groups. nih.gov

The Versatile Building Block: A Deep Dive into 2,6-Bis(chloromethyl)-4-methylphenol in Advanced Material Applications

The chemical compound 2,6-Bis(chloromethyl)-4-methylphenol is a significant, yet specialized, aromatic organic compound. Its unique structure, featuring a phenol core with a methyl group at the para position and two reactive chloromethyl groups at the ortho positions, makes it a highly versatile precursor in various fields of advanced materials science and supramolecular chemistry. This article explores the specific applications of this compound, focusing on its role in the synthesis of polymers and resins, the design of supramolecular assemblies, the development of functional materials, and as an intermediate in the production of corrosion inhibitors.

Applications in Advanced Materials and Supramolecular Chemistry

The reactivity of the two chloromethyl groups, combined with the phenolic hydroxyl group, allows 2,6-Bis(chloromethyl)-4-methylphenol to serve as a key building block in the synthesis of a wide array of complex molecules and materials.

The bifunctional nature of 2,6-Bis(chloromethyl)-4-methylphenol makes it a valuable monomer for the synthesis of various polymers and resins. The two chloromethyl groups can readily undergo nucleophilic substitution reactions, leading to the formation of long-chain polymers or cross-linked networks.

One significant class of polymers that can be synthesized using phenolic precursors is poly(p-phenylene oxide) (PPO), a high-temperature thermoplastic known for its excellent heat resistance, dimensional stability, and accuracy. wikipedia.org While PPO is typically produced through the oxidative coupling of 2,6-dimethylphenol, the fundamental principles of polycondensation can be applied to monomers like 2,6-Bis(chloromethyl)-4-methylphenol. wikipedia.orgmdpi.comresearchgate.netresearchgate.net The chloromethyl groups can react with the phenolic hydroxyl groups of other monomers in a polycondensation reaction to form ether linkages, creating the backbone of a PPO-like polymer. The presence of two reactive sites per molecule allows for the formation of either linear or cross-linked polymers, depending on the reaction conditions and the other co-monomers used.

Furthermore, this compound can be utilized in the synthesis of phenolic resins. These resins are known for their high thermal stability, chemical resistance, and flame-retardant properties. The reaction of 2,6-Bis(chloromethyl)-4-methylphenol with other phenols or aldehydes can lead to the formation of a rigid, three-dimensional network structure characteristic of cured phenolic resins.

The properties of the resulting polymers and resins can be tailored by carefully selecting the co-monomers and controlling the polymerization conditions. For instance, copolymerization with flexible monomers can enhance the impact strength of the resulting material.

Table 1: Potential Polymerization Reactions Involving 2,6-Bis(chloromethyl)-4-methylphenol

| Polymer Type | Co-monomer/Reactant | Resulting Linkage | Potential Polymer Properties |

|---|---|---|---|

| Poly(phenylene ether) type | Phenols | Ether (-O-) | High thermal stability, chemical resistance |

| Polyester type | Dicarboxylic acids | Ester (-COO-) | Varies with dicarboxylic acid used |

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. Calixarenes are a class of macrocyclic compounds that are prime examples of supramolecular hosts, capable of encapsulating smaller guest molecules. niscpr.res.inresearchgate.net These are typically synthesized through the condensation of a phenol (B47542) with an aldehyde. nih.govmdpi.com

2,6-Bis(chloromethyl)-4-methylphenol, or its hydroxymethyl derivative, serves as a key building block for the synthesis of calixarenes and other macrocyclic structures. The two reactive groups at the ortho positions of the phenol ring are crucial for the cyclization reactions that form the calixarene (B151959) basket. For example, the condensation of 2,6-bis(hydroxymethyl)-p-tert-butylphenol with other building blocks has been shown to produce calix mdpi.comarene and calix sigmaaldrich.comarene derivatives. nih.gov By analogy, 2,6-Bis(chloromethyl)-4-methylphenol can be used in similar condensation reactions to create calixarenes with a methyl group on the upper rim.

The size and shape of the calixarene cavity can be controlled by the number of phenolic units incorporated into the macrocycle. This allows for the design of specific hosts for a variety of guest molecules, with applications in areas such as sensing, catalysis, and drug delivery.

Table 2: Examples of Supramolecular Structures Derived from Phenolic Precursors

| Supramolecular Assembly | Precursor Type | Key Reaction | Potential Applications |

|---|---|---|---|

| Calix[n]arenes | p-Substituted phenols and aldehydes/chloromethylated phenols | Base- or acid-catalyzed condensation | Ion and molecule recognition, catalysis, drug delivery |

The reactive chloromethyl and hydroxyl groups of 2,6-Bis(chloromethyl)-4-methylphenol allow for its derivatization into a wide range of functional materials. By modifying these functional groups, materials with specific optical, electronic, or biological properties can be created.

A notable example is the development of chemosensors. A derivative of 2,6-diformyl-4-methylphenol, which can be synthesized from 2,6-Bis(chloromethyl)-4-methylphenol via oxidation, has been used to create a fluorescent chemosensor for zinc ions (Zn²⁺). rsc.org This sensor, a chelating ligand, exhibits a significant enhancement in fluorescence upon binding to Zn²⁺, allowing for its detection. rsc.org Such sensors have important applications in biological imaging and environmental monitoring. rsc.org

The derivatization of 2,6-Bis(chloromethyl)-4-methylphenol is not limited to small molecules. It can also be grafted onto polymer backbones to impart new functionalities. For example, its incorporation into a polymer chain can enhance its thermal stability or introduce reactive sites for further modification.

Table 3: Functional Materials from 2,6-Bis(chloromethyl)-4-methylphenol Derivatives

| Functional Material | Derivatization Strategy | Functionality | Application |

|---|---|---|---|

| Fluorescent Chemosensor | Oxidation to diformyl derivative followed by condensation with a fluorophore | Selective binding and fluorescence enhancement | Detection of metal ions (e.g., Zn²⁺) in biological and environmental samples |

| Functionalized Polymers | Grafting onto a polymer backbone | Introduction of reactive sites, enhanced thermal stability | Modified engineering plastics, materials for catalysis |

Corrosion is a major issue in many industries, and the development of effective corrosion inhibitors is of great importance. Many organic compounds, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, and aromatic rings, have been shown to be effective corrosion inhibitors.

2,6-Bis(chloromethyl)-4-methylphenol can serve as a versatile intermediate in the synthesis of such inhibitors. The chloromethyl groups can be readily converted into other functional groups, such as amines, thiols, or phosphonates, which are known to enhance the corrosion inhibition efficiency of a molecule. For instance, reaction with a primary amine would lead to a secondary amine derivative, which can then be further functionalized.

The general strategy involves the synthesis of a molecule that can adsorb onto the metal surface and form a protective layer. The phenolic hydroxyl group and the aromatic ring of 2,6-Bis(chloromethyl)-4-methylphenol can contribute to this adsorption process through π-electron interactions and the formation of coordinate bonds with the metal surface. The functional groups introduced via the chloromethyl positions can further strengthen this interaction and improve the inhibition performance.

While direct synthesis of a commercial corrosion inhibitor starting from 2,6-Bis(chloromethyl)-4-methylphenol is not widely documented in readily available literature, its structural motifs are present in many known inhibitors. Its utility as a precursor can be inferred from the synthesis of complex heterocyclic compounds and Schiff bases which are known to be effective corrosion inhibitors.

Table 4: Potential Corrosion Inhibitor Moieties from 2,6-Bis(chloromethyl)-4-methylphenol

| Functional Group Introduced | Reagent | Potential Inhibition Mechanism |

|---|---|---|

| Amine | Ammonia (B1221849) or primary/secondary amines | Adsorption via lone pair electrons on nitrogen, formation of a protective film |

| Thiol | Sodium hydrosulfide | Strong interaction with metal surfaces, formation of a passivating layer |

| Phosphonate | Trialkyl phosphite (B83602) (Arbuzov reaction) | Chelation with metal ions, formation of a stable protective film |

Coordination Chemistry and Metal Complexation

Design and Synthesis of Metal-Binding Ligands

The strategic placement of the two chloromethyl groups ortho to the phenolic hydroxyl group on the 2,6-bis(chloromethyl)-4-methylphenol scaffold is ideal for synthesizing chelate ligands. These chloromethyl groups are readily substituted by various nucleophiles, allowing for the introduction of additional donor atoms such as nitrogen, oxygen, or sulfur, thereby creating multidentate ligand systems.

The structure of 2,6-bis(chloromethyl)-4-methylphenol is particularly well-suited for the design of dinucleating ligands. These ligands possess two distinct coordination sites capable of binding two metal ions in close proximity. The synthesis of these ligands often involves the reaction of 2,6-bis(chloromethyl)-4-methylphenol with amines or other nitrogen-containing heterocycles.

For example, the dinucleating ligand 2,6-bis[bis(2-pyridylmethyl)aminomethyl]-4-methylphenol (Hbpmp) is synthesized from this precursor. capes.gov.br This type of ligand features a central phenolate (B1203915) group that can act as a bridging unit between two metal centers, with each metal ion also being coordinated by the appended donor arms. capes.gov.br Similarly, ligands like 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol (B47542) have been synthesized and used to create dinuclear copper(II) complexes. nih.govmdpi.com The general synthetic strategy involves nucleophilic substitution of the chloride atoms in the chloromethyl groups. The resulting compartmental ligands can house two metal ions, with the phenolic oxygen acting as an endogenous bridge and exogenous ligands or counter-ions often completing the coordination sphere of the metal centers. capes.gov.br These dinuclear complexes are of significant interest for mimicking the active sites of metalloenzymes and for their catalytic activities. nih.govmdpi.com

A variety of dinuclear copper(II) complexes have been synthesized using ligands derived from 2,6-bis(chloromethyl)-4-methylphenol. The nature of the additional bridging ligand (X) influences the magnetic properties of the complex.

| Complex Type | Bridging Ligands | Magnetic Interaction | Reference |

| [Cu2(bpmp)X2]n+ | Single phenolate | Weak antiferromagnetic | capes.gov.br |

| [Cu2(bpmp)(CH3COO)]2+ | Phenolate and acetate | Antiferromagnetic | capes.gov.br |

| [Cu2(bpmp)(im)]2+ | Phenolate and imidazolate | Antiferromagnetic | capes.gov.br |

2,6-Bis(chloromethyl)-4-methylphenol is also a valuable starting material for ligands designed to coordinate with lanthanide ions. The synthesis of these ligands typically involves an Arbusov reaction. For instance, reacting 2,6-bis(chloromethyl)-4-methylphenol with diethyl diphenylphosphinite (Ph₂POEt) yields 2,6-bis(diphenylphosphinomethyl)-4-methylphenol-P,P'-dioxide. researchgate.netnih.gov In these ligands, the phosphoryl oxygen atoms, along with the phenolic oxygen, can create a suitable coordination environment for the large lanthanide ions. researchgate.netnih.gov

These ligands act as neutral tridentate chelates. researchgate.netnih.gov The coordination chemistry with lanthanide nitrates has been explored, leading to the formation of 1:1 complexes. researchgate.netnih.gov The trifunctional ligand, 2,6-bis(diphenylphosphorylmethyl)-4-methylphenol, has been shown to form 1:1, 2:1, and 3:1 complexes with cerium(III) nitrate, where the ligand coordinates through both phosphoryl oxygen atoms. researchgate.net

Ligands derived from 2,6-bis(chloromethyl)-4-methylphenol exhibit versatile chelation properties, acting as multidentate donors. The specific donor atoms introduced by modifying the chloromethyl groups, along with the central phenolate oxygen, determine the ligand's affinity and selectivity for different metal ions. For instance, ligands with nitrogen and oxygen donor atoms are well-suited for coordinating with transition metals like copper(II), nickel(II), and zinc(II). researchgate.net The formation of dinuclear complexes highlights the ability of these ligands to create specific binding pockets for multiple metal ions. capes.gov.br

The phosphine (B1218219) oxide derivatives show a preference for lanthanide ions. researchgate.netnih.gov However, these phenol-based ligands have been found to be weaker chelators for lanthanides compared to analogous ligands based on a pyridine (B92270) framework, as evidenced by the lack of formation of 2:1 ligand-to-metal complexes. researchgate.netnih.gov The selectivity is influenced by the hard-soft acid-base (HSAB) principle, where hard oxygen donors of the phosphine oxides favor coordination with hard lanthanide ions.

Characterization of Metal Complexes

A suite of analytical techniques is employed to characterize the metal complexes formed with ligands derived from 2,6-bis(chloromethyl)-4-methylphenol. These methods provide crucial information about the structure, bonding, and electronic properties of the coordination compounds.

For example, the crystal structure of a dinuclear copper(II) complex with the ligand 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol revealed that the copper atoms are linked by a phenolate oxygen bridge and that each copper(II) ion possesses a five-coordinate, tetragonally pyramidal geometry. nih.gov Similarly, X-ray diffraction studies on lanthanide complexes with 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxide ligands have confirmed the formation of 1:1 complexes where the ligand acts as a neutral tridentate chelate. researchgate.netnih.gov In the case of an erbium complex, [Er(2c)(NO₃)₃]·Me₂CO, and a neodymium complex, [Nd(2d)(NO₃)₃·Me₂CO]·Me₂CO, the ligands were found to coordinate as neutral tridentate chelates. researchgate.netnih.gov

The structural data obtained from X-ray crystallography is essential for understanding the nature of the metal-ligand interactions and for correlating structural features with the chemical and physical properties of the complexes. researchgate.net

Crystallographic Data for a Representative Metal Complex The following table presents hypothetical data based on typical findings for such complexes, as specific data points for a single, universally representative complex are varied across different studies.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.011 |

| b (Å) | 11.222 |

| c (Å) | 28.130 |

| β (°) | 92.29 |

| Z | 4 |

Note: This data is illustrative of a Mn(II) complex with a related Schiff base ligand. researchgate.net

Spectroscopic techniques are fundamental for characterizing metal complexes in both solid and solution states. researchgate.netuomustansiriyah.edu.iq

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the donor groups upon complexation provide evidence of metal-ligand bond formation. For instance, the stretching vibration of the phenolic C-O group and the vibrations associated with the appended donor arms (e.g., C-N or P=O) are monitored. semanticscholar.org The appearance of new bands at lower frequencies can often be attributed to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. semanticscholar.org

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and the coordination geometry around the metal ion. spectroscopyonline.com The d-d transitions of transition metal complexes typically appear in the visible region and are sensitive to the ligand field environment. capes.gov.br Charge transfer bands, often occurring in the UV region, can also be observed. spectroscopyonline.com For example, dinuclear copper(II) complexes with ligands derived from 2,6-bis(chloromethyl)-4-methylphenol exhibit absorption bands around 20,000–22,000 cm⁻¹. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes and the free ligands in solution. researchgate.net Chemical shift changes upon complexation provide insights into the binding mode of the ligand. semanticscholar.org

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and confirm their composition. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of copper(II), EPR spectroscopy provides detailed information about the electronic structure and the environment of the unpaired electron. researchgate.net

These spectroscopic methods, combined with structural data from X-ray crystallography, allow for a comprehensive understanding of the coordination chemistry of ligands derived from 2,6-bis(chloromethyl)-4-methylphenol.

Catalytic Applications of Derived Metal Complexes

The strategic design of ligands derived from 2,6-bis(chloromethyl)-4-methylphenol has led to the development of metal complexes with significant catalytic activities. These complexes, particularly dinuclear species, have shown promise in mimicking the function of natural enzymes in challenging chemical transformations.

Dinuclear metal complexes derived from ligands based on the 2,6-disubstituted-4-methylphenol framework have been extensively studied as synthetic mimics of metallohydrolases, such as purple acid phosphatases (PAPs). These enzymes utilize two adjacent metal ions to cooperatively catalyze the hydrolysis of phosphate (B84403) esters. The 2,6-bis(chloromethyl)-4-methylphenol scaffold provides a rigid platform to position two metal ions in close proximity, enabling the investigation of their cooperative catalytic effects.

A key area of research has been the hydrolysis of activated phosphodiesters, such as bis(p-nitrophenyl) phosphate (BNPP) and bis(2,4-dinitrophenyl)phosphate (BDNPP), which serve as model substrates for DNA and RNA. For instance, dinuclear zinc(II) complexes of ligands derived from the aminomethylation of 2,6-bis(chloromethyl)-4-methylphenol have demonstrated significant catalytic efficiency in the hydrolysis of these substrates.

In one study, a series of di-zinc(II) complexes with ligands such as 2,6-bis((bis(2-methoxyethyl)amino)methyl)-4-methylphenol (HL1), 2,6-bis(bis(hydroxyethyl)aminomethyl)-4-methylphenol (HL2), and 2,6-bis((hydroxyethyl)(methoxyethyl)-aminomethyl)-4-methylphenol (HL3) were synthesized and their catalytic activity towards BDNPP hydrolysis was investigated. researchgate.net The results highlighted the influence of the donor groups on the catalytic rate. The complex with alkoxido donors, [Zn₂(CH₃L2)]⁺, exhibited a catalytic rate constant (kcat) of 5.70 x 10⁻³ s⁻¹. researchgate.net Another related dinuclear zinc complex was found to be a competent catalyst for the hydrolysis of bis(4-nitrophenyl)phosphate (BNPP) with a kcat of 1.26 x 10⁻⁶ s⁻¹. researchgate.net

Furthermore, the electronic properties of the phenol ring can be tuned to modulate the Lewis acidity of the metal centers and, consequently, the catalytic activity. For example, the introduction of an electron-withdrawing nitro group at the para-position of a related phenol-based ligand was found to influence the rate of hydrolysis of 4-nitrophenyl phosphate (4-NPP) by dinuclear zinc(II) complexes. ias.ac.in It was observed that increasing the Lewis acidity of the zinc(II) ions led to a decrease in the rate of hydrolysis, suggesting a delicate balance of electronic factors is crucial for optimal catalytic performance. ias.ac.in

Table 1: Catalytic Hydrolysis of Phosphate Esters by Dinuclear Zinc Complexes

| Ligand Precursor Base | Substrate | Metal Complex | kcat (s⁻¹) | Km (mM) |

|---|---|---|---|---|

| 2,6-bis(aminomethyl)-4-methylphenol derivative | bis(2,4-dinitrophenyl)phosphate | [Zn₂(CH₃L2)]⁺ | 5.70 x 10⁻³ | 20.8 |

| 2,6-bis(aminomethyl)-4-methylphenol derivative | bis(2,4-dinitrophenyl)phosphate | [Zn₂(CH₃L3)]⁺ | 3.60 x 10⁻³ | 18.9 |

| 2,6-bis(aminomethyl)-4-methylphenol derivative | bis(4-nitrophenyl)phosphate | [Zn₂(HL1)]²⁺ | 1.26 x 10⁻⁶ | - |

| 2,6-bis[bis(2-pyridylmethyl)aminomethyl]-4-chlorophenolate | bis(2,4-dinitrophenyl) phosphate | [Fe(III)Zn(II)(BPBPMPV)(CH₃COO)₂]⁺ | 3.8 x 10⁻³ | 4.1 |

Data sourced from multiple studies for comparative purposes. researchgate.netrsc.org

The cleavage of carbon-sulfur (C-S) bonds is a chemically challenging but important reaction, particularly in the context of hydrodesulfurization (HDS) processes for fossil fuels and in the synthesis of complex organic molecules. nih.gov Transition metal complexes have been shown to mediate the cleavage of C-S bonds in various organosulfur compounds. nih.gov While specific examples detailing the use of metal complexes derived directly from 2,6-bis(chloromethyl)-4-methylphenol for C-S bond cleavage are not extensively documented in the reviewed literature, the principles of ligand design and metal complexation suggest their potential in this area.

The formation of dinuclear metal centers, facilitated by ligands derived from the 2,6-disubstituted-4-methylphenol framework, could provide a platform for the cooperative activation of C-S bonds. The proximity of two metal centers can enable bimetallic oxidative addition or other synergistic mechanisms for C-S bond scission.

Research in the broader field of transition metal-mediated C-S bond activation has shown that various metal centers, including those of molybdenum, tungsten, and late transition metals, are effective. nih.gov For instance, highly reactive tungsten compounds have been demonstrated to mediate the complete desulfurization of thiophene (B33073) and its derivatives. nih.gov The ligands play a crucial role in tuning the electronic and steric properties of the metal center to facilitate the interaction with the sulfur-containing substrate.

The versatile synthetic accessibility of ligands from 2,6-bis(chloromethyl)-4-methylphenol allows for the incorporation of a wide range of donor atoms and functionalities. This adaptability could be harnessed to design ligands that specifically stabilize the transition states involved in C-S bond cleavage, potentially leading to efficient catalytic systems. Future research may explore the application of dinuclear complexes of ligands derived from 2,6-bis(chloromethyl)-4-methylphenol in the catalytic cleavage of C-S bonds in thiols, thioethers, and thiophenes.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of 2,6-Bis(chloromethyl)-4-methylphenol is predicated on the high reactivity of the benzylic chloride groups. These groups are excellent electrophilic sites, susceptible to nucleophilic substitution, which is the primary pathway for derivatization.

A notable example is the synthesis of 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxides. This transformation proceeds via an Arbusov reaction, where 2,6-Bis(chloromethyl)-4-methylphenol is treated with an ethyl-terminated phosphinite, Ph₂POEt. nih.gov The mechanism involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the chloromethyl group. This is followed by the displacement of the chloride ion, forming a phosphonium (B103445) salt intermediate. In the final step of the Arbusov reaction, the displaced chloride ion attacks the ethyl group on the phosphonium intermediate, yielding the final phosphine (B1218219) oxide product and chloroethane (B1197429) as a byproduct. The phenolic hydroxyl group remains intact throughout this process, making it available for subsequent coordination with metal ions. nih.gov

In other contexts, such as Mannich-type reactions involving related phenols like p-cresol (B1678582), the reaction mechanism and resulting products are highly sensitive to the reaction conditions. Studies on the reaction of p-cresol with cyclic aminals have shown that variables such as solvent polarity, temperature, and reaction time can determine the mechanistic pathway. mdpi.com For instance, the competition between a phenolic monomer and a previously formed Mannich base to act as a nucleophile can be controlled by adjusting these conditions, leading to different products. mdpi.com While not a direct study of 2,6-Bis(chloromethyl)-4-methylphenol, this research highlights a key principle in derivatization: the reaction mechanism is not static and can be guided by careful control of the experimental setup.

The synthesis of 2,6-Bis(chloromethyl)-4-methylphenol itself, from its precursor 2,6-Bis(hydroxymethyl)-p-cresol (B160597) using thionyl chloride, follows a standard nucleophilic substitution mechanism where the hydroxyl groups are converted to chlorosulfite leaving groups, which are subsequently displaced by the chloride ion.

Computational Chemistry Approaches (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecular characteristics of phenolic compounds, which are otherwise difficult to obtain experimentally. fraunhofer.de Although specific DFT studies focusing exclusively on 2,6-Bis(chloromethyl)-4-methylphenol are not widely published, the methodologies are well-established through research on structurally analogous molecules. researchgate.netnih.gov These studies serve as a robust framework for understanding the types of information that can be derived for the target compound.

DFT calculations are instrumental in predicting the geometric and electronic properties of molecules. The process begins with the geometric optimization of the molecule's structure to find its lowest energy conformation. fraunhofer.de From this optimized structure, various properties can be calculated.

For instance, DFT studies on related Schiff bases derived from substituted phenols routinely employ the B3LYP functional with basis sets like 6-311G(d,p) to compute key electronic parameters. researchgate.net A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Another powerful tool is the mapping of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for reactive interactions.

While detailed DFT analyses for 2,6-Bis(chloromethyl)-4-methylphenol are pending, some properties have been computationally predicted and are available through databases like PubChem.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 205.08 g/mol | nih.gov |

| Monoisotopic Mass | 204.0108703 Da | nih.gov |

| XlogP | 2.7 | nih.gov |

| Collision Cross Section (CCS) for [M+H]⁺ | 137.5 Ų | uni.lu |

| Collision Cross Section (CCS) for [M-H]⁻ | 139.9 Ų | uni.lu |

A significant application of computational chemistry is the simulation of reaction pathways and the identification of transition states. fraunhofer.de This allows for the calculation of activation energies, which are fundamental to understanding reaction kinetics. Software packages utilizing DFT, such as DMol³, are employed to model the transformation from reactants to products. fraunhofer.de

The methodology involves first optimizing the geometries of the reactants and products. Following this, specialized algorithms are used to search for the transition state structure, which is the highest energy point along the reaction coordinate. fraunhofer.de The energy difference between the reactants and the transition state defines the activation energy barrier. A lower activation energy indicates a faster reaction. This approach can be used to investigate complex reaction mechanisms, such as the breaking of bonds during a curing or decomposition process. fraunhofer.de By applying these computational tools to the derivatization reactions of 2,6-Bis(chloromethyl)-4-methylphenol, one could theoretically model the nucleophilic substitution at the chloromethyl sites, calculate the energy barriers, and visualize the atomic rearrangements during the reaction.

Spectroscopic Investigations of Reaction Intermediates

The identification of short-lived reaction intermediates is a significant challenge in mechanistic chemistry. Spectroscopic techniques are vital for capturing and characterizing these transient species. While direct spectroscopic studies of reaction intermediates for 2,6-Bis(chloromethyl)-4-methylphenol are limited, research on its more complex derivatives provides excellent examples of the techniques employed.

A study on 2,6-bis{N-(2-hydroxyphenyl)iminomethyl}-4-methylphenol, a Schiff base derived from a related cresol (B1669610) core, utilized electronic absorption (UV-Vis) and ¹H NMR spectroscopy to probe its structure in different environments. The investigation revealed that the compound exists as an equilibrium mixture of enol-imine and keto-amine tautomeric forms. In non-polar solvents like cyclohexane, the enol-imine form was dominant. However, in polar solvents such as methanol, an additional absorption band appeared around 499 nm, which was assigned to the keto-amine tautomer, indicating its formation as a stable intermediate in polar media. This equilibrium was also confirmed by ¹H NMR spectroscopy. Such tautomerism represents a form of stable intermediacy that is highly dependent on the molecular environment.

This work demonstrates how spectroscopic methods can be used to identify and characterize reaction intermediates, such as tautomers, which are crucial for understanding the complete reaction landscape. Similar approaches could be applied to track the progress of derivatization reactions starting from 2,6-Bis(chloromethyl)-4-methylphenol, potentially identifying phosphonium salt intermediates in the Arbusov reaction or other transient species in different substitution reactions.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 2,6-Bis(chloromethyl)-4-methylphenol, both ¹H and ¹³C NMR spectroscopy provide key insights into its molecular framework.

¹H NMR spectroscopy of 2,6-Bis(chloromethyl)-4-methylphenol reveals distinct signals corresponding to the different types of protons present in the molecule. In a typical spectrum, the aromatic protons on the benzene (B151609) ring appear as a singlet at approximately 7.09 ppm. The proton of the hydroxyl group (-OH) gives rise to a singlet at around 5.52 ppm. The four protons of the two chloromethyl groups (-CH₂Cl) are observed as a singlet at approximately 4.66 ppm. Finally, the three protons of the methyl group (-CH₃) appear as a singlet at about 2.28 ppm.

Table 1: ¹H NMR Chemical Shifts for 2,6-Bis(chloromethyl)-4-methylphenol

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.09 | Singlet | 2H |

| Hydroxyl (-OH) | 5.52 | Singlet | 1H |

| Chloromethyl (-CH₂Cl) | 4.66 | Singlet | 4H |

| Methyl (-CH₃) | 2.28 | Singlet | 3H |

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Due to the electronegativity of the oxygen atom, the aromatic carbon attached to the hydroxyl group is expected to be shifted downfield to a chemical shift of around 155 ppm. libretexts.org The other carbon atoms within the phenol (B47542) ring typically resonate in the 125-150 ppm range. libretexts.org The carbon atoms of the chloromethyl groups are anticipated to appear in the range of 40-50 ppm, while the methyl carbon would be observed at a more upfield position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,6-Bis(chloromethyl)-4-methylphenol is expected to show characteristic absorption bands corresponding to its functional groups.

A broad absorption band is anticipated in the region of 3500 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The aromatic nature of the compound will be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1500-1600 cm⁻¹ range. libretexts.org The presence of the chloromethyl groups would be confirmed by C-Cl stretching absorptions, which are typically found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation pattern of a compound. For 2,6-Bis(chloromethyl)-4-methylphenol (C₉H₁₀Cl₂O), the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 205.08 g/mol . cdnsciencepub.comdocbrown.infonih.gov

Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak is characteristic. The [M]⁺ peak will be accompanied by an [M+2]⁺ peak with an intensity of about 64% of the [M]⁺ peak, and an [M+4]⁺ peak with an intensity of about 10% of the [M]⁺ peak. This pattern arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Predicted mass spectrometry data suggests the following adducts and their corresponding m/z values: [M+H]⁺ at 205.01814, [M+Na]⁺ at 227.00008, and [M-H]⁻ at 203.00358. acs.org The fragmentation of the molecule under electron ionization would likely involve the loss of a chloromethyl radical or a chlorine atom.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

As of the latest available data, a single crystal X-ray diffraction study for 2,6-Bis(chloromethyl)-4-methylphenol has not been reported in the searched literature. However, the crystal structures of related substituted phenols have been determined. For instance, the crystal structure of 2,6-dibromo-4-methylbenzonitrile, a related compound, was determined to be in the tetragonal space group P421m. researchgate.net A future single-crystal XRD analysis of 2,6-Bis(chloromethyl)-4-methylphenol would provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Such a study would reveal the precise three-dimensional arrangement of the atoms in the crystal lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements in a compound, which serves to verify its empirical and molecular formula. For 2,6-Bis(chloromethyl)-4-methylphenol, with the molecular formula C₉H₁₀Cl₂O, the theoretical elemental composition is as follows: Carbon (C) 52.71%, Hydrogen (H) 4.92%, Chlorine (Cl) 34.57%, and Oxygen (O) 7.80%. Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and identity of the synthesized compound.

Table 2: Elemental Composition of 2,6-Bis(chloromethyl)-4-methylphenol

| Element | Symbol | Theoretical Percentage |

| Carbon | C | 52.71% |

| Hydrogen | H | 4.92% |

| Chlorine | Cl | 34.57% |

| Oxygen | O | 7.80% |

Future Research Directions and Emerging Applications

Exploration of Novel Derivatization Pathways

The two reactive benzylic chloride functionalities and the phenolic hydroxyl group of 2,6-Bis(chloromethyl)-4-methylphenol make it an ideal scaffold for the synthesis of a diverse range of new molecules. Future research is actively exploring various derivatization pathways to access novel compounds with unique properties.

One significant area of exploration is the synthesis of aminomethyl derivatives. By reacting 2,6-Bis(chloromethyl)-4-methylphenol with various primary and secondary amines, a library of new Mannich bases can be produced. nih.govresearchgate.net These reactions can introduce a wide array of functional groups, leading to compounds with potential applications as antioxidants and bioactive agents. For instance, derivatives bearing an octylaminomethyl group have shown notable radical-scavenging and Fe2+-chelating abilities. nih.gov

Furthermore, the core structure can be modified to create complex ligands and inhibitors. For example, derivatives of similar phenolic compounds have been designed as cholinesterase inhibitors, which are relevant in the study of neurodegenerative diseases. doi.org The synthesis of novel bromophenol derivatives from related starting materials has also yielded compounds with significant inhibitory effects on metabolic enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.com

Another promising pathway is the conversion of the chloromethyl groups to other functionalities. For example, oxidation of the related 2,6-bis(hydroxymethyl)-p-cresol (B160597) yields 2,6-diformyl-4-methylphenol. researchgate.netwikipedia.org This dialdehyde (B1249045) is a key building block for creating complex Schiff base ligands that can coordinate with metal ions, forming binucleating ligands. wikipedia.org These derivatization strategies are summarized in the table below.

Table 1: Examples of Derivatization Pathways for Phenolic Compounds

| Starting Phenolic Structure | Reagents | Resulting Derivative Class | Potential Applications |

|---|---|---|---|